N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline
Description
N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline is a compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C14H11F4NS |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C14H11F4NS/c15-13-4-2-1-3-10(13)9-19-11-5-7-12(8-6-11)20-14(16,17)18/h1-8,19H,9H2 |
InChI Key |
YVMRLFDHVZCHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator can facilitate the addition of the trifluoromethyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethyl group can influence the reactivity and selectivity of the reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in trifluoromethylation reactions.
N-[(2-chloro-4-fluorophenyl)methyl]-2-[(difluoromethyl)sulfanyl]aniline: Another compound with similar structural features and reactivity.
Uniqueness
N-[(2-fluorophenyl)methyl]-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
